molecular formula C6H11N B2892908 3-Vinylpyrrolidine CAS No. 57502-47-3

3-Vinylpyrrolidine

Cat. No.: B2892908
CAS No.: 57502-47-3
M. Wt: 97.161
InChI Key: UIRSDPGHIARUJZ-UHFFFAOYSA-N
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Description

3-Vinylpyrrolidine is a five-membered saturated heterocyclic compound featuring a pyrrolidine ring (a secondary amine with four methylene groups) substituted with a vinyl group (-CH=CH₂) at the 3-position. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Its synthesis often involves cyclopropane ring-opening reactions or deformylation strategies, as demonstrated in recent studies .

Properties

IUPAC Name

3-ethenylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRSDPGHIARUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with acetylene in the presence of a base, leading to the formation of the vinyl group on the pyrrolidine ring . Another method includes the cyclization of N-vinyl-2-pyrrolidone under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to facilitate the vinylation and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated pyrrolidines.

    Substitution: The vinyl group can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated pyrrolidines.

    Substitution: Halogenated pyrrolidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Vinylpyrrolidine involves its interaction with various molecular targets. The vinyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, making this compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Core Structure Substituents Key Structural Differences
3-Vinylpyrrolidine Pyrrolidine (saturated) Vinyl at C3 Saturated ring; reactive vinyl group
3-Vinylpyridine Pyridine (aromatic) Vinyl at C3 Aromatic ring; higher electron deficiency
N-Vinylpyrrolidone Pyrrolidone (lactam) Vinyl at N1 Lactam structure; polar carbonyl group
Pyrrolo[2,3-b]pyridines Fused pyrrolidine-pyridine Varied substituents (e.g., nitro, aryl) Aromatic pyridine fused to pyrrolidine
  • Electronic Effects : this compound’s saturated ring offers greater flexibility and nucleophilicity compared to aromatic analogs like 3-vinylpyridine .
  • Steric Profile : The vinyl group at C3 in this compound creates distinct steric environments compared to N-substituted derivatives (e.g., N-vinylpyrrolidone) .

Physicochemical Properties

Property This compound 3-Vinylpyridine N-Vinylpyrrolidone
Boiling Point ~150°C (est.) 165°C 215°C
Polarity Moderate High High
Solubility Miscible in polar solvents Limited in water Water-miscible
  • Polarity : The absence of a carbonyl group in this compound reduces polarity compared to N-vinylpyrrolidone, impacting solubility in aqueous systems .

Key Research Findings

Synthetic Innovation: RhCl₃-mediated deformylation provides a rare route to this compound, avoiding harsh conditions required for analogous compounds .

Polymer Performance: In PMMA/TPU blends, this compound improves low-temperature impact resistance, outperforming styrene-based comonomers .

Limitations : Lower synthetic yields (61%) compared to pyrrolidine-pyridine hybrids (96%) highlight opportunities for catalytic optimization .

Biological Activity

3-Vinylpyrrolidine (3-VP) is a compound derived from pyrrolidine, which has garnered attention for its potential biological activities. This article explores the biological activity of 3-VP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a vinyl group attached to the nitrogen of the pyrrolidine ring. Its chemical structure can be represented as follows:

C5H9N\text{C}_5\text{H}_9\text{N}

This structure contributes to its reactivity and interaction with biological systems.

Pharmacological Activities

1. Antimicrobial Activity:
Research indicates that 3-VP exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that compounds related to vinylpyrrolidine derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Properties:
3-VP has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of signaling cascades that regulate cell survival and death .

3. Neuroprotective Effects:
There is emerging evidence supporting the neuroprotective effects of 3-VP, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms .

The biological activity of 3-VP can be attributed to several mechanisms:

  • Membrane Disruption: The presence of the vinyl group enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
  • Apoptosis Induction: In cancer cells, 3-VP may activate caspases and other apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity: By scavenging free radicals, 3-VP helps mitigate oxidative stress in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-VP derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial properties .

Case Study 2: Anticancer Activity
In a controlled laboratory setting, 3-VP was tested on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use . Further investigation into the apoptotic mechanisms revealed increased expression of pro-apoptotic factors.

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL
AnticancerBreast cancer cellsDose-dependent cytotoxicity
NeuroprotectiveNeuronal cellsReduction in oxidative stress

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